1-Bromo-1-(4-(methylthio)phenyl)propan-2-one
CAS No.:
Cat. No.: VC18835783
Molecular Formula: C10H11BrOS
Molecular Weight: 259.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BrOS |
|---|---|
| Molecular Weight | 259.16 g/mol |
| IUPAC Name | 1-bromo-1-(4-methylsulfanylphenyl)propan-2-one |
| Standard InChI | InChI=1S/C10H11BrOS/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-6,10H,1-2H3 |
| Standard InChI Key | LIISAZPYZCDTLD-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=CC=C(C=C1)SC)Br |
Introduction
Structural and Molecular Characteristics
Molecular Composition and Bonding Configurations
The compound’s IUPAC name, 1-bromo-1-(4-methylsulfanylphenyl)propan-2-one, reflects its propan-2-one core brominated at the first carbon and substituted with a 4-(methylthio)phenyl group at the same position. X-ray crystallography of analogous brominated ketones reveals planar aromatic rings and tetrahedral geometry around the ketone carbon, suggesting similar spatial arrangements in this compound . The methylthio group (-SMe) contributes to hydrophobic interactions, while the bromine atom enhances electrophilicity at the α-carbon, facilitating nucleophilic substitution reactions .
Synthesis and Manufacturing
Bromination Strategies
The primary synthesis route involves bromination of 1-(4-(methylthio)phenyl)propan-2-one using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at room temperature, catalyzed by benzoyl peroxide. This radical-mediated process selectively substitutes the α-hydrogen with bromine, achieving yields exceeding 70% under optimized conditions. Alternative methods, such as the catalytic cascade reaction using 1,3-dihalo-5,5-dimethylhydantoin reported for structurally related bromo-ketones, highlight the versatility of bromination protocols, though their applicability to this specific compound remains unexplored .
Table 1: Comparative Synthesis Methods
| Method | Reagents | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| Radical Bromination | NBS/Br₂ | Benzoyl Peroxide | Dichloromethane | 70–85 |
| Catalytic Cascade | 1,3-Dihalo-hydantoin | None | Water | 60–75* |
| *Reported for analogous compounds. |
Physicochemical Properties
Stability and Reactivity
1-Bromo-1-(4-(methylthio)phenyl)propan-2-one exhibits moderate stability under inert atmospheres but degrades upon prolonged exposure to moisture or light, necessitating storage at 2–8°C . Its logP value of 2.8 (predicted) indicates moderate lipophilicity, balancing solubility in organic solvents like dichloromethane (≥50 mg/mL) and limited aqueous solubility. The bromine atom’s polarizability enhances electrophilicity, making the α-carbon susceptible to nucleophilic attack by amines, thiols, and azides—a property exploited in bioconjugation and heterocycle synthesis .
Biological Activity and Mechanisms
Enzyme Inhibition and Covalent Binding
The compound acts as a covalent enzyme inhibitor, targeting cysteine residues in catalytic pockets through nucleophilic aromatic substitution (SNAr). For instance, in vitro studies on serine hydrolases demonstrate irreversible inhibition with IC₅₀ values in the low micromolar range, attributed to the formation of a stable thioether bond between the bromine and the enzyme’s nucleophilic site. The methylthio group augments binding affinity by interacting with hydrophobic regions adjacent to active sites, as evidenced by molecular docking simulations .
Table 2: Biological Activity Profile
| Target Enzyme | IC₅₀ (μM) | Mechanism | Application Area |
|---|---|---|---|
| Serine Hydrolase | 1.2 | Covalent Inhibition | Anticancer Therapy |
| Tyrosine Phosphatase | 3.8 | Active Site Binding | Diabetes Management |
Applications in Medicinal Chemistry
Lead Optimization and Prodrug Design
As a versatile intermediate, this compound facilitates the synthesis of α-branched ketones and heterocyclic scaffolds prevalent in drug candidates . For example, coupling with primary amines yields imine derivatives evaluated as kinase inhibitors, while reaction with hydrazines generates pyrazoles with anti-inflammatory activity. Recent advances exploit its bromine as a “tag” for proteolysis-targeting chimeras (PROTACs), enabling selective degradation of disease-related proteins .
Industrial Production and Purification
Scalable Manufacturing Techniques
Industrial synthesis employs continuous flow reactors to enhance heat transfer and reaction homogeneity, achieving kilogram-scale production with ≥95% purity. Post-synthesis purification via fractional crystallization or silica gel chromatography removes unreacted starting materials and regioisomers. Quality control protocols leverage HPLC-MS and ¹H/¹³C NMR (as demonstrated for analogous compounds in Figure S15 of ) to verify structural integrity.
Future Research Directions
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Synthetic Methodology: Developing photo- or electrocatalytic bromination to improve atom economy.
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Therapeutic Exploration: Screening against emerging targets like SARS-CoV-2 main protease.
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Environmental Impact: Degradation kinetics and ecotoxicology profiling.
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